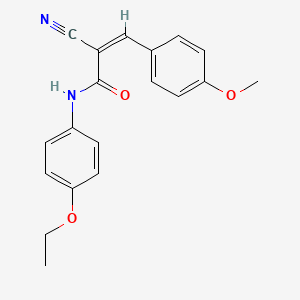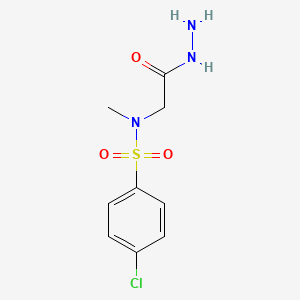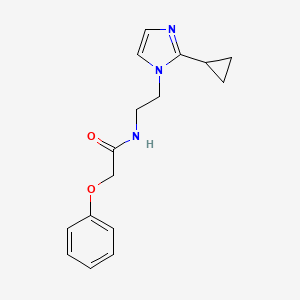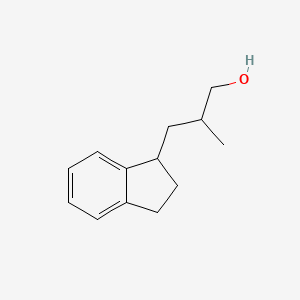
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide” is a complex organic compound. It contains a cyano group (-CN), an ethoxy group (-OCH2CH3), a methoxy group (-OCH3), and an acrylamide group (CH2=CHCONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced via a cyanation reaction, while the ethoxy and methoxy groups could be added through etherification reactions . The acrylamide group might be added last, possibly through a reaction with acryloyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the acrylamide group suggests that this compound could exist as geometric isomers .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, while the acrylamide group could participate in polymerization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, ethoxy, methoxy, and acrylamide groups would likely make this compound soluble in polar solvents .Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives, including those related to (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. For instance, derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have shown significant efficacy in inhibiting copper corrosion in nitric acid solutions. These compounds have been characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy (MS). Theoretical computations and experimental findings suggest their potential as mixed-type inhibitors, providing valuable insights into corrosion prevention (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
Acrylamide derivatives have also been explored for their unique optical properties, particularly in mechanofluorochromism. Studies on compounds like 2-cyano-3-(4-methoxyphenyl)-2-propenamide revealed distinct face-to-face stacking modes influencing their optical properties. These properties are crucial in applications like fluorescence switching and could have potential uses in sensing technologies and material sciences (Qing‐bao Song et al., 2015).
Synthesis and Characterization
The synthesis and structural characterization of acrylamide derivatives are critical for understanding their potential applications. A novel diastereoselective synthesis of related compounds, involving procedures like one-pot reactions and characterization via X-ray diffraction and NMR spectroscopy, have been reported. These studies contribute to the broader understanding of acrylamide derivatives' chemical properties and potential applications in various fields (Bondock et al., 2014).
Cytotoxicity and Potential Therapeutic Applications
Some new acrylamide derivatives have been examined for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This research indicates the potential therapeutic applications of these compounds in cancer treatment. By understanding their structure-activity relationships, further exploration into their therapeutic potential is possible (Hassan et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-10-6-16(7-11-18)21-19(22)15(13-20)12-14-4-8-17(23-2)9-5-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGUXOKHVQUQML-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)

![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)
![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)

![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)